1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine
Overview
Description
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a methyl group
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method involves the reaction of difluoroacetic acid with appropriate precursors under specific conditions. For instance, difluoroacetic acid can be reacted with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . This method is advantageous due to its relatively low cost and high yield.
Chemical Reactions Analysis
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agricultural Chemistry: It is used in the development of fungicides and herbicides due to its ability to inhibit specific enzymes in fungi and plants.
Biological Research: The compound is used in studies involving enzyme inhibition and protein interactions, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine involves the inhibition of specific enzymes. For instance, in agricultural applications, the compound inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain . This inhibition disrupts cellular respiration, leading to the death of fungal or plant cells.
Comparison with Similar Compounds
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also features a difluoromethyl group and a pyrazole ring but has a carboxylic acid group instead of an amine group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: This compound has a carboxamide group and is used in the development of fungicides.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which can influence its reactivity and applications.
Properties
IUPAC Name |
1-(difluoromethyl)-3-methylpyrazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c1-3-4(8)2-10(9-3)5(6)7/h2,5H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKALRNCOKMWAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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